6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
This compound features a spirocyclic piperidine-quinazolinone core with a 6'-chloro substituent, a 1'-methyl group, and a 2,4-dimethoxybenzoyl moiety at position 1. The spiro architecture imparts conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability.
Properties
IUPAC Name |
6-chloro-1'-(2,4-dimethoxybenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-25-18-7-4-14(23)12-17(18)20(27)24-22(25)8-10-26(11-9-22)21(28)16-6-5-15(29-2)13-19(16)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHXPXAVMCGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions.
Spirocyclization: The quinazolinone intermediate is then subjected to spirocyclization with a piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the spiro compound.
Scientific Research Applications
6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of spiro compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of the target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to six analogs (Table 1) based on substituent variations, molecular properties, and synthetic strategies.
Key Observations:
Substituent Effects :
- The 2,4-dimethoxybenzoyl group in the target compound introduces significant steric bulk and lipophilicity compared to simpler alkyl or halogen substituents (e.g., 6'-fluoro or 1'-ethyl analogs). This may enhance membrane permeability but reduce aqueous solubility.
- Chloro vs. Fluoro : The 6'-chloro substituent (electron-withdrawing) may increase metabolic stability compared to 6'-fluoro analogs, though fluorine’s electronegativity could improve binding affinity in certain targets.
Synthetic Accessibility :
- The target compound’s acyl group is likely introduced via N-acylation of a spiro-piperidine intermediate, as described for similar compounds in .
- Fluorinated and methylated analogs are synthesized via nucleophilic substitution or alkylation, while ethyl derivatives require longer-chain alkylation steps.
Molecular Weight Trends: The 6',7'-dimethoxy analog (277.32 g/mol) is heavier than the fluoro (249.28 g/mol) or ethyl-methyl (259.35 g/mol) derivatives due to methoxy groups.
Biological Activity
The compound 6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a member of the spirocyclic quinazoline family, known for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.84 g/mol. Its structure features a spiro-piperidine core linked to a quinazoline moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds with similar spirocyclic structures. For instance, derivatives of quinazoline have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| 6'-Chloro... | A549 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have indicated activity against Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Profiles
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 5 µg/mL |
| Compound D | Escherichia coli | 10 µg/mL |
| 6'-Chloro... | Candida albicans | TBD |
Neuroprotective Effects
Research has indicated that compounds targeting sigma-1 receptors exhibit neuroprotective effects. The sigma-1 receptor is involved in various neuroprotective mechanisms, including modulation of calcium signaling and anti-apoptotic pathways. The potential for This compound to act as a sigma-1 receptor modulator may provide therapeutic avenues for neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of spirocyclic quinazolines, This compound was tested against A549 lung cancer cells. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening revealed that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to establish effective concentrations that inhibited microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
